4H,5H-Imidazo[1,2-A]quinazolin-5-one
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Overview
Description
4H,5H-Imidazo[1,2-A]quinazolin-5-one is a heterocyclic compound with a fused ring structure that includes both imidazole and quinazoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H,5H-Imidazo[1,2-A]quinazolin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-aminobenzimidazole and orthoesters or formamides, which undergo cyclization to form the desired product . The reaction conditions often involve heating and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 4H,5H-Imidazo[1,2-A]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazole or quinazoline rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted imidazoquinazolines, which can have different functional groups attached to the core structure .
Scientific Research Applications
4H,5H-Imidazo[1,2-A]quinazolin-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4H,5H-Imidazo[1,2-A]quinazolin-5-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in cellular processes, such as kinases and G-protein coupled receptors.
Pathways Involved: It can modulate signaling pathways like the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway, which plays a role in inflammation and cancer.
Comparison with Similar Compounds
4H,5H-Imidazo[1,2-A]quinazolin-5-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as benzo[4,5]imidazo[1,2-a]quinoxalines and imidazo[1,5-a]pyrimidines share structural similarities
Uniqueness: The unique combination of imidazole and quinazoline rings in this compound provides distinct electronic and steric properties, making it a versatile scaffold for drug design and material science
Properties
IUPAC Name |
4H-imidazo[1,2-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c14-9-7-3-1-2-4-8(7)13-6-5-11-10(13)12-9/h1-6H,(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWVZBAZGMBAMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=NC=CN23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109224-70-6 |
Source
|
Record name | 4H,5H-imidazo[1,2-a]quinazolin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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